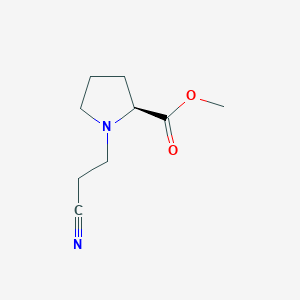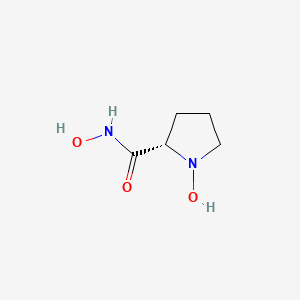
(S)-N,1-dihydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,1-dihydroxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-dihydroxypyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.
Hydroxylation: Hydroxyl groups are introduced at the 1 and 2 positions of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-N,1-dihydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N,1-dihydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N,1-dihydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the hydroxyl groups present in (S)-N,1-dihydroxypyrrolidine-2-carboxamide.
Pyrrolidine-2,5-dione: Contains a different functional group at the 5 position.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2 position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide groups. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S)-N,1-dihydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O3/c8-5(6-9)4-2-1-3-7(4)10/h4,9-10H,1-3H2,(H,6,8)/t4-/m0/s1 |
InChI Key |
YDMHBZWBINJVMR-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)O)C(=O)NO |
Canonical SMILES |
C1CC(N(C1)O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


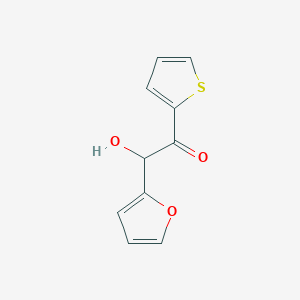
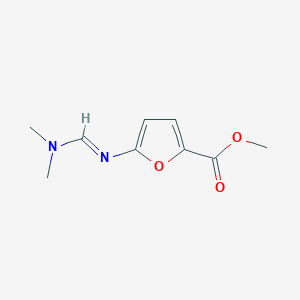
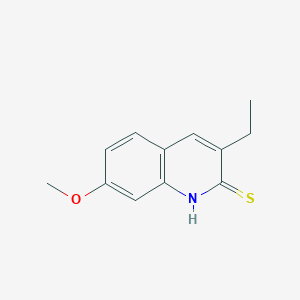
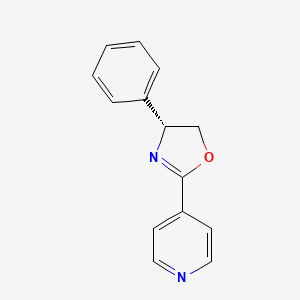
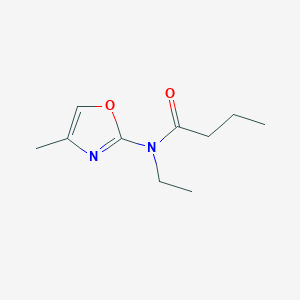
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
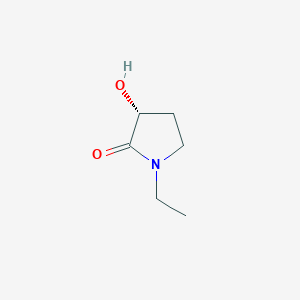


![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)

